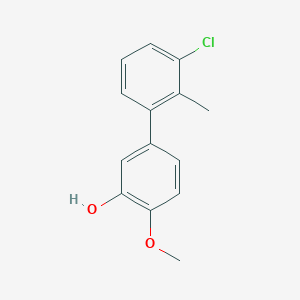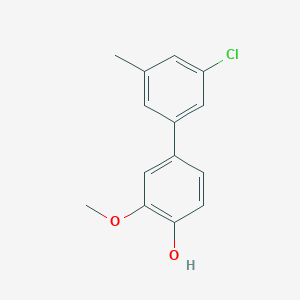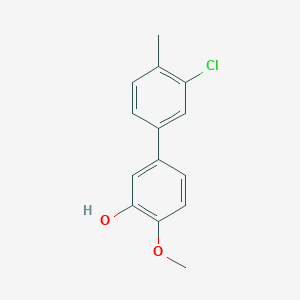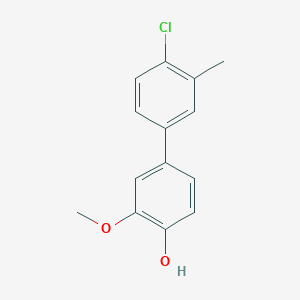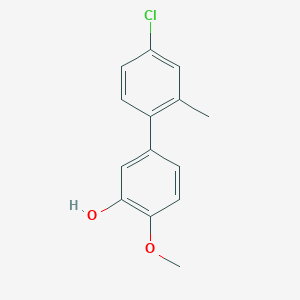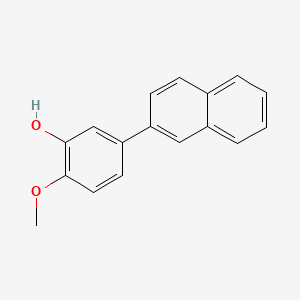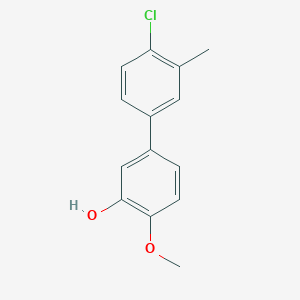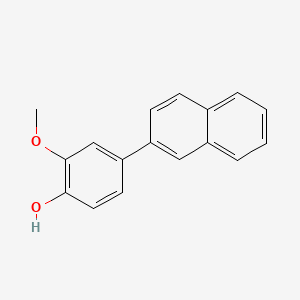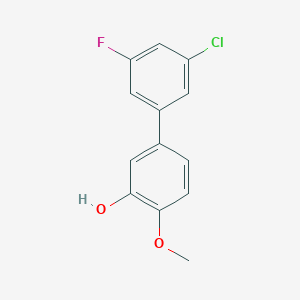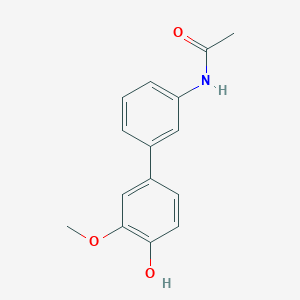
4-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95% (4-CFP-2-MOP, 95%) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of about 78 °C. It is soluble in organic solvents such as methanol and ethanol, and is insoluble in water. 4-CFP-2-MOP, 95% is a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-CFP-2-MOP, 95% is not well understood. However, it is known to be a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry. It is thought to act as a catalyst in the synthesis of various compounds, as well as a starting material for the synthesis of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CFP-2-MOP, 95% are not well understood. However, it is known to be a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry. It is not known to have any direct effects on the human body, but it may have indirect effects when used in the synthesis of drugs and other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 4-CFP-2-MOP, 95% in laboratory experiments include its ability to act as a catalyst in the synthesis of various compounds, as well as its ability to be used as a starting material for the synthesis of drugs and other compounds. It is also a relatively inexpensive reagent and is widely available. The main limitation of using 4-CFP-2-MOP, 95% in laboratory experiments is that its mechanism of action is not well understood, which can make it difficult to predict the outcomes of experiments.
Future Directions
For research on 4-CFP-2-MOP, 95% include further investigations into its mechanism of action and its potential applications in the fields of organic synthesis and medicinal chemistry. It would also be beneficial to investigate its potential as a starting material for the synthesis of drugs and other compounds. Additionally, further research into its biochemical and physiological effects could provide insight into its potential applications in the medical field.
Synthesis Methods
The synthesis of 4-CFP-2-MOP, 95% involves a two-step reaction. The first step involves the condensation of 3-chloro-5-fluorophenol with 2-methoxybenzaldehyde in the presence of an acid catalyst. The second step involves the oxidation of the resulting intermediate with hydrogen peroxide in the presence of a base catalyst. The final product is a white crystalline solid with a purity of 95%.
Scientific Research Applications
4-CFP-2-MOP, 95% has a wide range of applications in scientific research and laboratory experiments. It is a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry. In addition, 4-CFP-2-MOP, 95% can be used as a starting material for the synthesis of drugs and other compounds. It can also be used in the synthesis of fluorescent probes for imaging and detection.
properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-6-8(2-3-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBGHCPGPRBRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685617 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1262001-12-6 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


